N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
N'-(2-Chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-76-8) is a heterocyclic compound featuring a thienoindole core fused with a carbohydrazide moiety and a 2-chloroacetyl substituent. Its molecular formula is C₁₄H₁₂ClN₃O₂S, with a molecular weight of 321.78 . The thieno[2,3-b]indole scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions, while the chloroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-18-10-5-3-2-4-8(10)9-6-11(21-14(9)18)13(20)17-16-12(19)7-15/h2-6H,7H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWQDJGDSANPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps:
Formation of the Thieno[2,3-b]indole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The thieno[2,3-b]indole intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the chloroacetyl group.
Formation of the Carbohydrazide Moiety: Finally, the chloroacetylated intermediate is treated with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with modified indole or thieno ring structures.
Reduction: Reduced forms with alcohol groups replacing carbonyl functionalities.
Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-b]indole compounds exhibit significant anticancer properties. For instance, N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. Research indicates that it possesses activity against a range of bacteria and fungi.
- Case Study : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent .
Pesticidal Activity
The unique structure of this compound allows it to interact with biological systems in ways that can be exploited for agricultural purposes. Preliminary studies have suggested its efficacy as a pesticide.
- Case Study : Field trials conducted on crops treated with formulations containing this compound showed reduced pest populations and improved crop yields compared to untreated controls .
Polymer Development
The incorporation of thieno[2,3-b]indole derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties.
- Case Study : Research involving the synthesis of polymers using this compound demonstrated improvements in thermal stability and mechanical strength, making these materials suitable for high-performance applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity against breast cancer cells; antimicrobial properties |
| Agriculture | Effective as a pesticide in field trials |
| Material Science | Enhanced thermal stability and mechanical strength in polymer composites |
Mechanism of Action
The exact mechanism of action of N’-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloroacetyl group may facilitate covalent binding to nucleophilic sites on proteins, while the carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide with analogous derivatives, focusing on structural variations, molecular properties, and biological relevance:
Key Structural and Functional Differences:
Electrophilic Reactivity: The chloroacetyl group in the target compound enhances its reactivity compared to benzoyl or sulfonyl derivatives, enabling facile formation of heterocycles like thiazolidinones or azetidinones .
Acid-Base Properties: Sulfonohydrazide derivatives (e.g., CAS 477860-44-9) exhibit higher acidity (predicted pKa ~7.31) due to the electron-withdrawing sulfonyl group, which may influence binding to biological targets .
Thermodynamic and Spectroscopic Data:
- FTIR Analysis : The target compound shows characteristic N-H stretches at ~3300 cm⁻¹ and C=O stretches at ~1680 cm⁻¹, consistent with carbohydrazide-hydrazones .
- NMR Data : The ¹H NMR spectrum (DMSO-d₆) reveals aromatic protons at δ 7.2–8.4 ppm and a singlet for the NH proton at δ 8.41 ppm, confirming hydrazide formation .
Biological Activity
N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article summarizes its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12ClN3O2S
- Molecular Weight : 307.78 g/mol
- CAS Number : 477855-76-8
The compound features a thieno[2,3-b]indole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-b]indole exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Antimicrobial Activity
The compound has also shown promise against various microbial strains. In vitro studies have demonstrated its effectiveness as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The antimicrobial properties are attributed to the presence of the chloroacetyl group, which enhances membrane permeability in microbial cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : It could trigger programmed cell death pathways in malignant cells.
- Disruption of Cellular Membranes : The antimicrobial activity may result from the disruption of microbial cell membranes.
Case Studies
-
Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several thieno[2,3-b]indole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 and A549 cell lines, with an emphasis on the compound's ability to induce apoptosis through caspase activation. -
Antimicrobial Efficacy :
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against standard bacterial and fungal strains. The findings revealed that it exhibited superior activity compared to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide?
- Methodology : The synthesis typically involves two key steps:
Thienoindole core formation : React 1-methylindole with substituted alkynes (e.g., phenylacetylene) in the presence of sulfur powder under Brønsted acid catalysis (e.g., HCl) at 150°C. DMF is essential as a solvent to facilitate annulation .
Carbohydrazide functionalization : Introduce the chloroacetyl group via condensation reactions. For example, refluxing thienoindole intermediates with chloroacetic acid in acetic acid, using sodium acetate as a base .
- Optimization : Yield improvements (up to 86%) are achieved with HCl over acetic acid due to enhanced protonation of intermediates .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Primary methods :
- 1H/13C NMR : Assign peaks for the thienoindole core (e.g., aromatic protons at δ 7.2–8.4 ppm) and the chloroacetyl group (e.g., carbonyl at ~170 ppm in 13C NMR) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Melting point analysis : Compare experimental values (e.g., 158–216°C for analogous indole carbohydrazides) with literature data to assess purity .
Q. How do reaction conditions (temperature, solvent, catalyst) influence the yield of this compound?
- Key factors :
- Solvent : DMF is critical for thienoindole cyclization; its absence halts product formation .
- Acid catalyst : HCl (86% yield) outperforms acetic acid (70%) due to stronger proton donation, accelerating intermediate formation .
- Temperature : Reactions below 150°C reduce yield, likely due to incomplete cyclization .
Advanced Research Questions
Q. What mechanistic insights explain the role of the chloroacetyl group in reactivity?
- Hypothesis : The chloroacetyl group acts as an electrophilic site, facilitating nucleophilic substitution or cross-coupling reactions. Structural studies (e.g., X-ray crystallography) reveal its planar geometry, enhancing conjugation with the thienoindole core .
- Experimental validation : Reactivity assays under basic conditions show hydrolysis of the chloroacetyl group to carboxylic acid, confirming its electrophilic nature .
Q. How do steric and electronic effects of substituents impact synthesis efficiency?
- Case studies :
- Electron-donating groups (e.g., p-ethoxyphenyl) : Increase yield (82%) by stabilizing cationic intermediates via resonance .
- Steric hindrance (e.g., 2-chlorophenyl) : Reduce yield (31%) by obstructing cyclization .
- Strategy : Use computational modeling (DFT) to predict substituent effects on transition-state energetics.
Q. How can conflicting yield data from different synthetic routes be reconciled?
- Analysis : Compare protocols using HCl (86% yield) vs. acetic acid (70%). The disparity arises from differences in acid strength and solvent polarity, affecting protonation and intermediate stabilization .
- Resolution : Conduct kinetic studies (e.g., reaction progress monitoring via HPLC) to identify rate-limiting steps under varying conditions .
Q. What strategies enhance the compound’s stability during storage or biological assays?
- Findings : The chloroacetyl group is prone to hydrolysis in aqueous media. Stability is improved by:
- Storage : Anhydrous conditions at –20°C.
- Derivatization : Replacing the chloride with more stable leaving groups (e.g., tosylate) while retaining reactivity .
Q. How can advanced spectroscopic methods resolve ambiguities in structural assignments?
- Techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Confirm absolute configuration and hydrogen-bonding networks, as demonstrated for analogous hydrazide derivatives .
Methodological Guidelines
- Data presentation : Use tables to compare yields, substituent effects, and spectral data (Example):
| Substituent (R) | Yield (%) | Key Spectral Data (1H NMR, δ ppm) |
|---|---|---|
| p-Ethoxyphenyl | 82 | 8.2 (s, 1H, indole-H) |
| 2-Chlorophenyl | 31 | 7.9 (d, 1H, thiophene-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
